5-Fluoro-2-methoxyphenylmagnesium bromide is a compound that has garnered attention due to its potential applications in various fields, particularly in the realm of medicinal chemistry. The compound's relevance is closely tied to the biological activity of 5-fluorouracil (5-FU), a well-known anticancer drug. 5-FU and its derivatives have been extensively studied for their mechanisms of action and potential use in chemotherapy, especially for colorectal, breast, ovarian, and prostate cancers567. The studies on 5-FU provide a foundation for understanding the significance of related compounds, such as 5-fluoro-2-methoxyphenylmagnesium bromide, in medical research and pharmaceutical applications.
5-Fluorouracil's role as an anticancer agent is well-established, with its use in treating various cancers, including colorectal carcinoma67. The compound's ability to induce cell cycle arrest and apoptosis at clinically relevant concentrations has been demonstrated in colorectal cancer cell lines, highlighting its dual antitumor effects6. Furthermore, the pharmacokinetic modulating chemotherapy regimen, which includes 5-FU, has shown promising results in clinical trials, suggesting that targeting multiple phases of the cell cycle can enhance the drug's efficacy6.
Derivatives of 5-FU, such as 5-halo-6-methoxy(or azido)-5,6-dihydro-3'-fluoro-3'-deoxythymidines, have been investigated for their potential as anti-AIDS drugs2. These compounds, designed to enhance lipophilicity and central nervous system delivery, have shown anti-HIV-1 activity and are considered potential prodrugs to 3'-fluoro-3'-deoxythymidine2. The antiviral activity of these derivatives underscores the versatility of 5-FU-related compounds in therapeutic applications beyond cancer treatment.
The use of methoxy-modified kaolinite as a carrier for 5-fluorouracil demonstrates the potential for controlled drug release systems3. The selective loading of 5-FU into the interlayer space of kaolinite allows for controlled release due to the diffusion restriction of the kaolinite layers and the strong affinity between 5-FU and the carrier3. This approach could lead to the development of oral formulations for colon-specific drug delivery, enhancing the therapeutic index and reducing systemic side effects.
The synthesis of 5-fluoro-2-methoxyphenylmagnesium bromide typically involves the reaction of 2-bromo-4-fluoroanisole with magnesium in an appropriate solvent, often tetrahydrofuran. The reaction can be summarized as follows:
This method allows for the efficient formation of the desired Grignard reagent, which can then be used for further synthetic transformations .
The molecular structure of 5-fluoro-2-methoxyphenylmagnesium bromide features a phenyl ring substituted with a fluorine atom and a methoxy group. Key structural details include:
This structure is crucial for its reactivity in nucleophilic substitution and coupling reactions .
5-Fluoro-2-methoxyphenylmagnesium bromide can participate in various chemical reactions typical of Grignard reagents:
The mechanism of action for compounds derived from 5-fluorouracil, including 5-fluoro-2-methoxyphenylmagnesium bromide, primarily involves inhibition of thymidylate synthase, an enzyme critical for DNA synthesis.
5-Fluoro-2-methoxyphenylmagnesium bromide exhibits several important physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 229.33 g/mol |
Density | Not specified |
Melting Point | Not applicable (liquid) |
Boiling Point | Not specified |
These properties make it suitable for various synthetic applications in organic chemistry .
The applications of 5-fluoro-2-methoxyphenylmagnesium bromide span several fields:
The discovery of Grignard reagents by Victor Grignard in 1900 revolutionized carbon-carbon bond formation, earning him the 1912 Nobel Prize in Chemistry. These organomagnesium compounds (general formula R-Mg-X) enabled unprecedented synthetic pathways for constructing complex molecular architectures. As one of countless specialized Grignard reagents developed over the past century, 5-Fluoro-2-methoxyphenylmagnesium bromide (CAS 188132-02-7) exemplifies the evolution of these reagents from simple alkylmagnesium halides to functionally complex arylmetal species. Its synthesis follows the classical methodology of reacting 2-bromo-4-fluoroanisole with magnesium turnings in anhydrous tetrahydrofuran under inert atmosphere, maintaining the fundamental preparation principles established by Grignard while incorporating modern handling techniques for air- and moisture-sensitive compounds [2] . The reagent's commercial availability as standardized solutions (typically 0.5 M in tetrahydrofuran) reflects the pharmaceutical industry's demand for structurally sophisticated building blocks with precisely positioned functional groups [5].
The molecular architecture of 5-fluoro-2-methoxyphenylmagnesium bromide (chemical formula: C₇H₆BrFMgO; molecular weight: 229.33 g/mol) features two strategically positioned substituents on the aromatic ring that synergistically modulate its reactivity:
Table 1: Key Physicochemical Properties of 5-Fluoro-2-methoxyphenylmagnesium Bromide
Property | Specification | Experimental Conditions |
---|---|---|
Physical Form | Yellow to brown solution | Visual characterization |
Concentration | 0.5 M in tetrahydrofuran | Commercial specification |
Density | 0.948 g/mL | At 25°C |
Flash Point | -17°C (tetrahydrofuran solvent) | Closed cup method |
Storage Temperature | 2-8°C under inert atmosphere | Stability recommendation |
Solubility | Reacts violently with water; soluble in ethers | Reactivity profile |
The magnesium center adopts tetrahedral geometry, coordinating with the bromine atom and the aromatic ring's ipso-carbon while solvating with two tetrahydrofuran molecules in solution. This configuration creates a highly polarized C-Mg bond (bond dissociation energy ≈ 105 kJ/mol) that facilitates nucleophilic attack on electrophiles. The compound's InChI Key (ZYVBZHZWABCRCW-UHFFFAOYSA-M) precisely encodes its stereochemical features [5] [6].
This functionally decorated Grignard reagent serves as a pivotal intermediate in synthesizing bioactive molecules, particularly those containing fluorinated aromatic systems with defined substitution patterns:
Anticancer Agent Precursors: The reagent enables modular construction of fluorinated analogs of 5-fluorouracil derivatives through nucleophilic addition to carbonyl compounds or coupling with heterocyclic electrophiles. These compounds exploit the established mechanism of thymidylate synthase inhibition—a validated anticancer target—while the methoxy group modulates pharmacokinetic properties such as membrane permeability and metabolic stability [2] [8].
Antiviral Compound Synthesis: Structural analogs derived from this reagent exhibit potent activity against HIV-1 by serving as precursors to fluorinated nucleoside reverse transcriptase inhibitors. The fluorine atom enhances blood-brain barrier penetration for targeting neurological reservoirs of viral infection, as demonstrated in compounds like 5-halo-6-methoxy-5,6-dihydro-3'-fluoro-3'-deoxythymidines [2].
Advanced Drug Delivery Systems: Functionalization of nanocarriers like methoxy-modified kaolinite utilizes the reagent's aryl magnesium bond to graft fluorinated aromatic ligands onto mineral surfaces. These modified materials demonstrate controlled release of chemotherapeutic payloads (e.g., 5-fluorouracil) through tailored host-guest interactions between the fluorine atoms and the carrier matrix [2].
Table 2: Pharmaceutical Applications Enabled by 5-Fluoro-2-methoxyphenylmagnesium Bromide Chemistry
Application Sector | Target Molecule Class | Biological Activity |
---|---|---|
Oncology Therapeutics | Fluorinated tertiary alcohols | Thymidylate synthase inhibition |
Antiviral Agents | Fluoromethoxyphenyl nucleoside analogs | HIV-1 reverse transcriptase inhibition |
Targeted Drug Delivery | Surface-functionalized kaolinite carriers | Colon-specific drug release |
Anti-inflammatory Agents | Diaryl fluoro-methoxy tertiary alcohols | COX-2 inhibition |
The reagent's synthetic utility extends to creating diagnostic probes where the fluorine-18 isotope can be incorporated for positron emission tomography imaging, though this requires specialized radiochemical synthesis beyond standard Grignard preparation. Current research explores its use in synthesizing PROTACs (proteolysis targeting chimeras) that leverage the fluorine atom to enhance protein-ligand binding affinity [2] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7